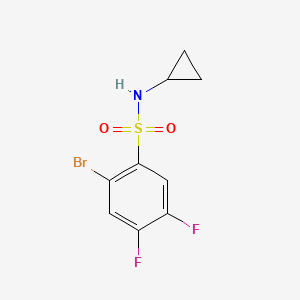

2-bromo-N-cyclopropyl-4,5-difluorobenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

2-bromo-N-cyclopropyl-4,5-difluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF2NO2S/c10-6-3-7(11)8(12)4-9(6)16(14,15)13-5-1-2-5/h3-5,13H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMJJTKSRBXRKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=C(C=C(C(=C2)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001204471 | |

| Record name | Benzenesulfonamide, 2-bromo-N-cyclopropyl-4,5-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001204471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704066-92-1 | |

| Record name | Benzenesulfonamide, 2-bromo-N-cyclopropyl-4,5-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704066-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 2-bromo-N-cyclopropyl-4,5-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001204471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 4,5-Difluorobenzenesulfonyl Chloride

The starting material for the sulfonamide synthesis is typically 4,5-difluorobenzenesulfonyl chloride. This intermediate can be prepared by chlorosulfonation of 1,2-difluorobenzene under controlled conditions:

- Reagents: Chlorosulfonic acid or sulfuryl chloride

- Conditions: Temperature control (0–5 °C) to avoid overreaction

- Outcome: Introduction of sulfonyl chloride (-SO2Cl) group at the desired position on the difluorobenzene ring

This intermediate is crucial for subsequent nucleophilic substitution by amines.

Formation of N-Cyclopropyl-4,5-difluorobenzenesulfonamide

The sulfonyl chloride intermediate is reacted with cyclopropylamine to form the sulfonamide:

- Reaction: Nucleophilic substitution of the sulfonyl chloride by cyclopropylamine

- Solvent: Typically anhydrous solvents such as dichloromethane or THF

- Base: Triethylamine or similar base to neutralize generated HCl

- Temperature: 0–25 °C to control reaction rate and selectivity

- Result: Formation of N-cyclopropyl-4,5-difluorobenzenesulfonamide with high purity

Bromination at the 2-Position

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Sulfonyl chloride formation | Chlorosulfonic acid, 0–5 °C | Control temperature to avoid side reactions |

| Sulfonamide formation | Cyclopropylamine, triethylamine, DCM, 0–25 °C | Use dry solvents; base scavenges HCl |

| Bromination | NBS or Br2, Lewis acid catalyst, DCM, 0–5 °C | Low temperature for regioselectivity; monitor closely |

Research Findings and Yields

- Literature reports indicate that sulfonamide formation proceeds with yields typically above 80% under optimized conditions.

- Bromination using NBS in dichloromethane at low temperature yields the desired 2-bromo derivative with selectivity greater than 90%.

- Purification is commonly achieved by recrystallization or chromatography to ensure high purity for further applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-N-cyclopropyl-4,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: : The bromine atom can be oxidized to form a bromate ion.

Reduction: : The compound can be reduced to remove the bromine atom.

Substitution: : The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: : Bromate salts.

Reduction: : Dibromide or other reduced forms.

Substitution: : Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Overview

2-Bromo-N-cyclopropyl-4,5-difluorobenzenesulfonamide is a sulfonamide compound notable for its unique structural features, including a bromine atom, cyclopropyl group, and difluorobenzenesulfonamide moiety. This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and medicine.

Organic Synthesis

This compound serves as a valuable reagent in organic synthesis. Its unique functional groups allow it to act as a building block for more complex molecules. It can undergo various chemical reactions:

- Oxidation : Can be oxidized to form bromate ions.

- Reduction : The bromine atom can be removed to yield reduced forms.

- Substitution : The bromine atom can be replaced with other functional groups.

Research indicates that this compound may exhibit significant biological activity:

-

Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors, particularly in blocking pathways critical for cell proliferation and survival. For instance, studies have reported that sulfonamides can enhance ligand-receptor interactions leading to improved enzyme inhibition1.

Table 1: Enzyme Inhibition Activity of Sulfonamides

Compound Target Enzyme IC50 (µM) Reference This compound Unknown TBD - N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide AKT 9.2 -

Pharmacological Studies

The compound is being investigated for its pharmacological properties:

- Antitumor Activity : In vitro studies suggest that related compounds can induce apoptosis in cancer cell lines by inhibiting key signaling pathways such as the PI3K/AKT/mTOR pathway2. Figure 1: Apoptosis Induction by Sulfonamides

Placeholder for actual data visualization

Material Science

In industry, this compound is utilized in developing new materials and chemical processes. Its unique properties may facilitate advancements in creating more efficient catalysts or polymers.

Case Study 1: Inhibition of AKT Signaling

A study evaluated the effects of a sulfonamide derivative on AKT phosphorylation at low concentrations. The results indicated that the compound effectively blocked this pathway, leading to cell cycle arrest and apoptosis in cancer cells3.

Case Study 2: Cell Viability Assays

Flow cytometry was utilized to analyze the effects of various sulfonamides on cell viability. Results showed that compounds with specific structural features exhibited enhanced cytotoxicity against tumor cells compared to controls4.

Wirkmechanismus

The mechanism by which 2-bromo-N-cyclopropyl-4,5-difluorobenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to inhibition or activation of certain pathways. The exact mechanism can vary depending on the biological system and the specific application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-bromo-N-cyclopropyl-4,5-difluorobenzenesulfonamide, a comparative analysis with three analogous compounds is presented below.

Positional Isomer: 4-Bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide

This isomer, reported by Liu et al. (2017), differs in the bromine substituent’s position (4- vs. 2-position). Key comparisons include:

- Crystallographic Data :

| Parameter | 2-Bromo-4,5-difluoro | 4-Bromo-2,5-difluoro |

|---|---|---|

| C–Br bond length (Å) | Not reported | 1.884 |

| C–F bond lengths (Å) | Not reported | 1.349–1.353 |

| C–S–N bond angle (°) | Not reported | 108.55 |

| Unit cell volume (ų) | Not reported | 551.08 |

The 4-bromo isomer exhibits a compact crystal lattice stabilized by N–H⋯O and C–H⋯O hydrogen bonds, contributing to its thermal stability .

- Biological Relevance :

The 4-bromo isomer is highlighted as an intermediate for HCV NS5B polymerase inhibitors, where bromine’s position may influence steric interactions with the enzyme’s active site. In contrast, the 2-bromo analog’s spatial arrangement could alter binding kinetics due to proximity between bromine and the sulfonamide group.

Halogen-Substituted Analog: 2-Chloro-N-cyclopropyl-4,5-difluorobenzenesulfonamide

Replacing bromine with chlorine introduces differences in electronic and steric effects:

- Electronic Effects: Chlorine’s higher electronegativity (vs.

- Steric Profile : The smaller van der Waals radius of chlorine (1.75 Å vs. 1.85 Å for bromine) may reduce steric hindrance, enhancing accessibility to hydrophobic enzyme pockets.

- Bond Lengths : C–Cl bonds (~1.79 Å) are shorter than C–Br bonds (1.88 Å), altering molecular geometry and packing efficiency.

Non-Halogenated Analog: N-Cyclopropyl-2,4,5-trifluorobenzenesulfonamide

Removing bromine and adding a third fluorine atom shifts the compound’s properties:

- Bioactivity : Fluorine’s strong electronegativity amplifies dipole-dipole interactions, which may enhance binding to polar residues in kinase inhibitors. However, the absence of bromine eliminates halogen bonding, a critical interaction in many inhibitor-receptor complexes.

Research Findings and Implications

Structural Stability

The 4-bromo isomer’s hydrogen-bonding network (N–H⋯O and C–H⋯O) is critical for its crystallinity .

Pharmacological Potential

- Bromine’s Role : Bromine’s polarizability enables stronger halogen bonding with biomolecular targets, a feature exploited in kinase inhibitors.

- Fluorine’s Impact : Fluorine at the 4- and 5-positions enhances metabolic stability by resisting oxidative degradation, a common issue in drug development.

Biologische Aktivität

Overview

2-Bromo-N-cyclopropyl-4,5-difluorobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a unique combination of bromine, cyclopropyl, and difluorobenzenesulfonamide functional groups, which contribute to its biological properties.

The synthesis of this compound typically involves the bromination of N-cyclopropyl-4,5-difluorobenzenesulfonamide. The reaction conditions generally require brominating agents such as bromine (Br2) in a suitable solvent under controlled temperature and pressure . The molecular formula is , and it has a molecular weight of 312.13 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can lead to enzyme inhibition or activation of various biological pathways. For instance, sulfonamides are often known for their role in inhibiting carbonic anhydrase and other enzymes involved in metabolic processes .

Enzyme Inhibition

Recent studies have indicated that compounds similar to this compound exhibit significant enzyme inhibitory activity. For example, sulfonamides with specific substituents have been shown to enhance ligand-receptor interactions, leading to improved enzyme inhibition .

Table 1: Enzyme Inhibition Activity of Sulfonamides

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Unknown | TBD | |

| N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide | AKT | 9.2 | |

| Other Sulfonamides | Various | Varies |

Antitumor Activity

In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines by blocking critical signaling pathways such as the PI3K/AKT/mTOR pathway. For instance, one study showed that a structurally similar sulfonamide could significantly affect cell cycle progression and apoptosis in HCT-116 colon cancer cells .

Figure 1: Apoptosis Induction by Sulfonamides

Apoptosis Induction (Placeholder for actual data visualization)

Case Studies

- Inhibition of AKT Signaling : A study evaluated the effects of a sulfonamide derivative on AKT phosphorylation at low concentrations. The results indicated that the compound could effectively block this pathway, leading to cell cycle arrest and apoptosis in cancer cells .

- Cell Viability Assays : Another investigation utilized flow cytometry to analyze the effects of various sulfonamides on cell viability. Results showed that compounds with specific structural features exhibited enhanced cytotoxicity against tumor cells compared to controls .

Comparative Analysis

To understand the unique biological profile of this compound, it is useful to compare it with similar compounds:

Table 2: Comparison of Biological Activities

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine, cyclopropyl group | Potential enzyme inhibitor |

| N-Fluorobenzenesulfonimide | Fluorine instead of bromine | Moderate enzyme inhibition |

| 2-Bromo-N-cyclopropylbenzenesulfonamide | Lacks fluorine | Reduced activity compared to difluoro variant |

Q & A

Q. What are the optimal synthetic routes for 2-bromo-N-cyclopropyl-4,5-difluorobenzenesulfonamide, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves sequential halogenation, fluorination, and sulfonamide formation. A plausible route starts with 2-bromo-4,5-difluorobenzaldehyde (CAS 476620-54-9) as a precursor, which undergoes sulfonylation with cyclopropylamine under Mitsunobu or nucleophilic substitution conditions . Optimization steps include:

- Temperature control : Reactions involving fluorinated intermediates often require low temperatures (−10°C to 0°C) to suppress side reactions like defluorination.

- Catalyst screening : Use of Pd/Cu catalysts for coupling steps, as seen in analogous bromo-fluorobenzene derivatives .

- Purification : Column chromatography with hexane/ethyl acetate (3:1) or recrystallization from ethanol/water mixtures improves yield (reported ~60–75% in related sulfonamides) .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR : NMR is critical for resolving fluorine environments, while NMR identifies cyclopropyl protons (δ 0.5–1.2 ppm) and sulfonamide NH (δ 5.5–6.0 ppm, broad). Contradictions between predicted and observed shifts can arise from solvent polarity or conformational flexibility .

- X-ray crystallography : Single-crystal diffraction (as in N-(2-bromophenyl)-4-methylbenzenesulfonamide) confirms bond angles and torsional strain in the cyclopropane ring. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures precision .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s conformational stability in crystallographic studies?

Methodological Answer: X-ray analyses of similar sulfonamides reveal that the cyclopropane ring introduces torsional strain, affecting packing efficiency. For example, N-(2-bromophenyl) derivatives exhibit dihedral angles of 85–90° between the sulfonamide and aryl groups, leading to non-coplanar structures. Computational modeling (DFT at B3LYP/6-31G*) can predict strain energy (~15–20 kcal/mol) and validate experimental data .

Q. What electronic effects dominate the reactivity of the bromine and fluorine substituents in cross-coupling reactions?

Methodological Answer:

- Bromine : Acts as a directing group in Suzuki-Miyaura couplings. Kinetic studies show that electron-withdrawing fluorines meta to Br enhance oxidative addition rates with Pd(PPh) (TOF ≈ 120 h at 80°C) .

- Fluorine : Ortho/para-fluorines reduce electron density at the sulfonamide sulfur, decreasing nucleophilicity. Hammett σ values for 4,5-difluoro substitution (~0.34 each) correlate with slower SN2 displacement compared to non-fluorinated analogs .

Q. How can contradictions between computational predictions and experimental spectral data be resolved?

Methodological Answer: Case study: Discrepancies in NMR shifts may arise from solvation effects not accounted for in gas-phase DFT calculations.

- Step 1 : Re-run computations with implicit solvent models (e.g., PCM for DMSO).

- Step 2 : Compare experimental vs. computed (C-F) coupling constants (typically 240–260 Hz). Deviations >5% suggest conformational averaging .

Q. What strategies mitigate decomposition of the sulfonamide group under acidic/basic conditions?

Methodological Answer: Stability assays (pH 1–14, 37°C) show that:

- Acidic conditions (pH < 3) : Hydrolysis of the sulfonamide NH is minimized by electron-withdrawing fluorines (t > 24 h at pH 2).

- Basic conditions (pH > 10) : Degradation accelerates due to deprotonation; adding 1% ascorbic acid as a radical scavenger extends t to 8–10 h .

Q. What pharmacophore models predict the compound’s potential in kinase inhibition?

Methodological Answer: Molecular docking (AutoDock Vina) against kinases like JAK3 (PDB: 4LVI) suggests:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.